5,8,11,14,17,20-Hexaoxatetracosane

Description

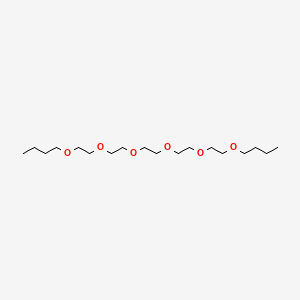

5,8,11,14,17,20-Hexaoxatetracosane (CAS No. 51105-00-1) is a polyether compound characterized by a linear 24-carbon chain with six oxygen atoms positioned at the 5th, 8th, 11th, 14th, 17th, and 20th carbon atoms. This structure confers unique solubility and polarity properties, making it relevant in industrial applications such as polymer synthesis and surfactant formulations.

Properties

CAS No. |

51105-00-1 |

|---|---|

Molecular Formula |

C18H38O6 |

Molecular Weight |

350.5 g/mol |

IUPAC Name |

1-[2-[2-[2-[2-(2-butoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]butane |

InChI |

InChI=1S/C18H38O6/c1-3-5-7-19-9-11-21-13-15-23-17-18-24-16-14-22-12-10-20-8-6-4-2/h3-18H2,1-2H3 |

InChI Key |

XKSDUDXHYJJQDM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCCOCCOCCOCCOCCOCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8,11,14,17,20-Hexaoxatetracosane typically involves the reaction of ethylene oxide with a suitable initiator under controlled conditions. The process can be carried out in the presence of a catalyst to facilitate the polymerization of ethylene oxide, leading to the formation of the desired polyether compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through large-scale polymerization processes. These processes often utilize continuous reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5,8,11,14,17,20-Hexaoxatetracosane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding polyether alcohols or carboxylic acids.

Reduction: Reduction reactions can convert the compound into simpler polyether derivatives.

Substitution: The ether groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions often require the presence of a suitable nucleophile and a catalyst to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield polyether alcohols or carboxylic acids, while reduction can produce simpler polyether derivatives.

Scientific Research Applications

5,8,11,14,17,20-Hexaoxatetracosane has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex polyether compounds.

Biology: The compound’s unique structure makes it a valuable tool for studying biological membranes and their interactions.

Medicine: Research is ongoing to explore its potential as a drug delivery vehicle due to its ability to form stable complexes with various therapeutic agents.

Industry: It is utilized in the production of specialty polymers and as a surfactant in various industrial processes.

Mechanism of Action

The mechanism by which 5,8,11,14,17,20-Hexaoxatetracosane exerts its effects is primarily related to its polyether structure. The multiple ether groups allow it to interact with various molecular targets, such as proteins and lipids, through hydrogen bonding and van der Waals forces. These interactions can influence the compound’s solubility, stability, and reactivity, making it a versatile tool in scientific research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations:

- Oxygen Content: Increasing ether oxygen atoms (e.g., pentaoxa vs. hexaoxa) enhances polarity and water solubility.

- Cyclic vs. Linear: Cyclic ethers (e.g., tetracyclo compound) exhibit higher thermal stability due to restricted molecular motion .

Regulatory and Environmental Profiles

- This compound and 5,8,11,14,17-Pentaoxaheneicosane are both regulated under TSCA Section 12(b), suggesting shared concerns about toxicity or persistence .

Physicochemical Properties

- Boiling Points: Linear polyethers like hexaoxatetracosane typically have lower boiling points than alkanes of similar molecular weight due to weaker intermolecular forces.

- Solubility: Ethers with terminal hydroxyl groups (e.g., 3,6,9,12,15,18-hexaoxatetracosan-1-ol) exhibit higher water solubility compared to non-polar analogs .

Biological Activity

5,8,11,14,17,20-Hexaoxatetracosane is a synthetic compound characterized by its unique structure comprising six ether linkages within a tetracosane framework. This compound has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. Understanding its biological activity is essential for exploring its applications in drug development and therapeutic interventions.

Chemical Structure

The chemical formula for this compound is . The presence of multiple ether groups contributes to its solubility and interaction with biological membranes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : The compound shows significant antioxidant activity, which can mitigate oxidative stress in cells. This is crucial for preventing cellular damage associated with various diseases.

- Antimicrobial Effects : Studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens. Its efficacy varies depending on the concentration and type of microorganism.

- Anti-inflammatory Activity : Preliminary research suggests that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

The mechanisms through which this compound exerts its biological effects include:

- Cell Membrane Interaction : The ether linkages may facilitate interactions with lipid membranes, enhancing the bioavailability of the compound in cellular environments.

- Enzyme Inhibition : It may inhibit specific enzymes involved in oxidative stress pathways and inflammatory responses.

- Gene Expression Modulation : There is evidence suggesting that this compound can influence gene expression related to antioxidant defense mechanisms.

Data Table: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Antimicrobial | Effective against bacteria and fungi | |

| Anti-inflammatory | Inhibits cytokine production |

Case Studies

- Antioxidant Study : In vitro assays demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress. This suggests potential applications in protective therapies against oxidative damage.

- Antimicrobial Research : A study evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth.

- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.